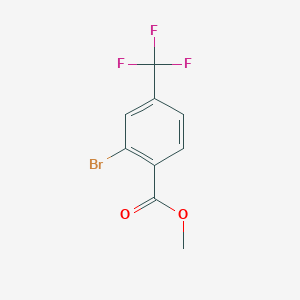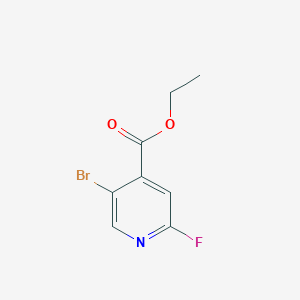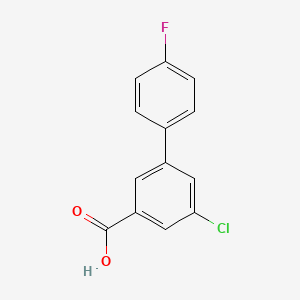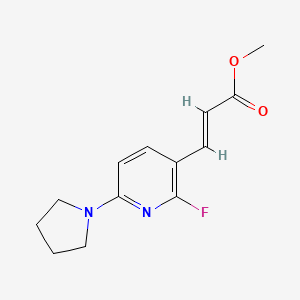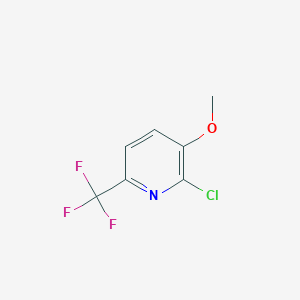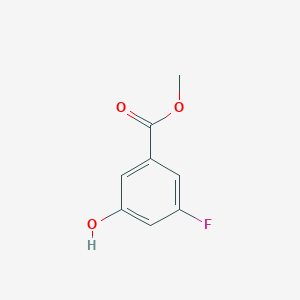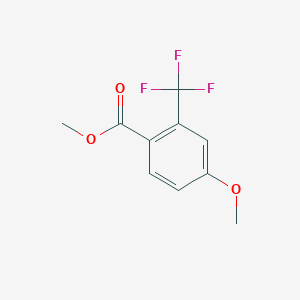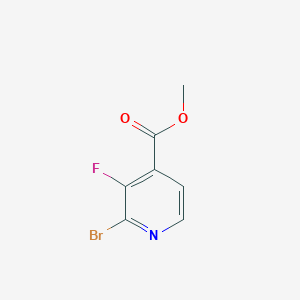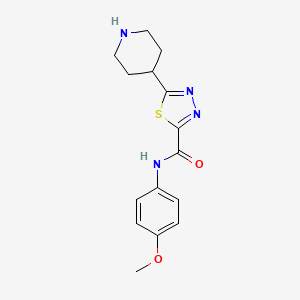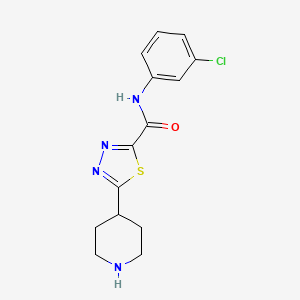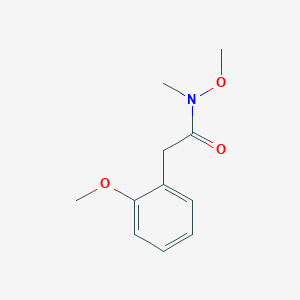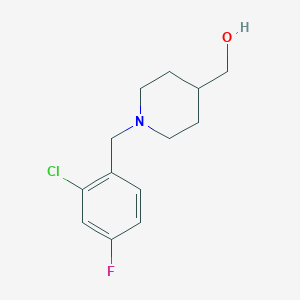
(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol
Descripción general
Descripción
“(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is a synthetic 1,4-disubstituted piperidine . It has been evaluated for its potential as an antimalarial molecule . The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of 1,4-disubstituted piperidines, including “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol”, has been described in detail in various studies . They are synthesized based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .Molecular Structure Analysis
The molecular structure of “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is characterized by the presence of a piperidine ring, a common feature in many alkaloid natural products and drug candidates . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Aplicaciones Científicas De Investigación
Synthesis and Characterization : A study focused on the synthesis and characterization of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which involves condensation reactions and X-ray crystallography to understand the structure and conformation of these molecules (Benakaprasad et al., 2007).
Antiplasmodial Activity : Another study evaluated synthetic 1, 4-disubstituted piperidines for their activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This research is significant in the context of malaria treatment, particularly in resistance management (Ngemenya et al., 2018).
Crystal Structure Analysis : The synthesis and crystal structure of similar compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been explored. These studies provide insights into the molecular structure and conformation, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prasad et al., 2008).
Antitubercular Activity : Research has also been conducted on derivatives of similar compounds for their antitubercular activities. This includes the synthesis and optimization of their activities against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Bisht et al., 2010).
Direcciones Futuras
The future directions for the research on “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” include further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This may yield important antimalarial leads .
Propiedades
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-13-7-12(15)2-1-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWJZQWALRIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)
